molecular formula C6H16ClNO3S B6183144 4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride CAS No. 2624128-55-6

4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride

Cat. No.: B6183144
CAS No.: 2624128-55-6
M. Wt: 217.7
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Description

4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride is an organic compound with a complex structure that includes a methanesulfonyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride
  • 4-(methylsulfanyl)butan-1-amine
  • Methanesulfonyl chloride

Uniqueness

4-methanesulfonyl-2-methoxybutan-1-amine hydrochloride is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

2624128-55-6

Molecular Formula

C6H16ClNO3S

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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